8-Bromo-7-methylquinolin-4-ol

Description

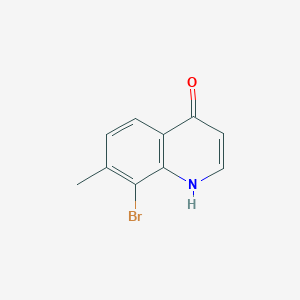

8-Bromo-7-methylquinolin-4-ol is a halogenated quinoline derivative featuring a bromine atom at position 8, a methyl group at position 7, and a hydroxyl group at position 4. This substitution pattern confers unique electronic, steric, and hydrogen-bonding properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

8-bromo-7-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-3-7-8(13)4-5-12-10(7)9(6)11/h2-5H,1H3,(H,12,13) |

InChI Key |

SKMCFUXPABEARS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C=CN2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 8-Bromo-7-methylquinolin-4-ol, highlighting differences in substitution and their implications:

Key Observations:

- Position of Bromine: Bromine at C8 (as in the target compound) vs. C5 () or on a benzyl group () affects electron withdrawal and steric interactions. C8 bromination may stabilize the quinoline ring through resonance .

- Hydroxyl Group Placement : Hydroxyl at C4 (target) vs. C7 or C8 (analogs) alters acidity (pKa) and hydrogen-bonding capacity, influencing solubility and receptor binding .

- Methyl Group Impact : Methyl at C7 (target) improves lipophilicity compared to analogs with methyl groups on aromatic side chains (e.g., benzyl in ) or absent methyl groups () .

NMR and Spectroscopic Data

- Methyl Group Chemical Shifts : In , a methylene group linked to a tertiary amine (C7) resonates at δ 4.03 ppm. A direct methyl group at C7 (target) would likely appear upfield (δ ~2.5 ppm) due to reduced electron-withdrawing effects .

- Hydroxyl Group : The C4 hydroxyl in the target compound may exhibit a downfield shift (δ ~8–12 ppm in DMSO-d₆) compared to C7/C8 hydroxyls in analogs due to intramolecular hydrogen bonding .

Challenges and Limitations

- Synthetic Complexity : Introducing three distinct substituents (Br, CH₃, OH) requires precise regiocontrol, which may lead to side products (e.g., dibrominated species or over-alkylation) .

- Solubility Trade-offs : The methyl group (lipophilic) and hydroxyl group (hydrophilic) create a balance that must be optimized for biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.